molecular formula C13H13BrN2O2S B12797514 Benzenesulfonamide, 4-amino-N-(3-bromo-4-methylphenyl)- CAS No. 6938-95-0

Benzenesulfonamide, 4-amino-N-(3-bromo-4-methylphenyl)-

Cat. No.: B12797514
CAS No.: 6938-95-0
M. Wt: 341.23 g/mol
InChI Key: PLMVARWIHJXECT-UHFFFAOYSA-N
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Description

Benzenesulfonamide, 4-amino-N-(3-bromo-4-methylphenyl)- is a compound that belongs to the class of sulfonamides Sulfonamides are known for their wide range of biological activities, including antibacterial, antitumor, and antiviral properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzenesulfonamide, 4-amino-N-(3-bromo-4-methylphenyl)- typically involves the amidation reaction. The process begins with the preparation of the corresponding benzenesulfonyl chloride, which is then reacted with 3-bromo-4-methylaniline under controlled conditions to yield the desired product . The reaction is usually carried out in the presence of a base, such as triethylamine, and an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques, such as high-performance liquid chromatography (HPLC), to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Benzenesulfonamide, 4-amino-N-(3-bromo-4-methylphenyl)- undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation to form sulfonic acids or reduction to form sulfinic acids.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl compounds.

Common Reagents and Conditions

    Substitution Reactions: Reagents like sodium azide or potassium thiocyanate in the presence of a catalyst.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

    Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling.

Major Products Formed

    Substitution: Formation of substituted benzenesulfonamides.

    Oxidation: Formation of sulfonic acids.

    Reduction: Formation of sulfinic acids.

    Coupling: Formation of biaryl compounds.

Scientific Research Applications

Benzenesulfonamide, 4-amino-N-(3-bromo-4-methylphenyl)- has several scientific research applications:

Mechanism of Action

The mechanism of action of benzenesulfonamide, 4-amino-N-(3-bromo-4-methylphenyl)- involves the inhibition of specific enzymes, such as carbonic anhydrase IX. This enzyme is crucial for maintaining pH balance in tumor cells, and its inhibition can disrupt the metabolic processes of cancer cells, leading to cell death . The compound binds to the active site of the enzyme, blocking its activity and preventing the conversion of carbon dioxide to bicarbonate.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzenesulfonamide, 4-amino-N-(3-bromo-4-methylphenyl)- is unique due to the presence of both a bromo and a methyl group on the phenyl ring. This combination of substituents can influence the compound’s reactivity and biological activity, making it a valuable molecule for research and development in medicinal chemistry.

Properties

CAS No.

6938-95-0

Molecular Formula

C13H13BrN2O2S

Molecular Weight

341.23 g/mol

IUPAC Name

4-amino-N-(3-bromo-4-methylphenyl)benzenesulfonamide

InChI

InChI=1S/C13H13BrN2O2S/c1-9-2-5-11(8-13(9)14)16-19(17,18)12-6-3-10(15)4-7-12/h2-8,16H,15H2,1H3

InChI Key

PLMVARWIHJXECT-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)N)Br

Origin of Product

United States

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